(2-Bromophenyl)(cyclobutyl)methanone

Medicinal Chemistry Organic Synthesis Analytical Chemistry

(2-Bromophenyl)(cyclobutyl)methanone (CAS: 1537954-89-4) is an aromatic ketone featuring a 2-bromophenyl group attached to a cyclobutyl ring via a methanone bridge. It is characterized by its molecular formula C11H11BrO, a molecular weight of 239.11 g/mol, and a structure that positions the bromine atom ortho to the ketone functionality.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
Cat. No. B15297525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(cyclobutyl)methanone
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC=CC=C2Br
InChIInChI=1S/C11H11BrO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2
InChIKeyQKLLJNFUOGKQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromophenyl)(cyclobutyl)methanone: A Strategic Aromatic Ketone Building Block for Pharmaceutical Synthesis


(2-Bromophenyl)(cyclobutyl)methanone (CAS: 1537954-89-4) is an aromatic ketone featuring a 2-bromophenyl group attached to a cyclobutyl ring via a methanone bridge . It is characterized by its molecular formula C11H11BrO, a molecular weight of 239.11 g/mol, and a structure that positions the bromine atom ortho to the ketone functionality . This compound serves as a versatile small-molecule scaffold and synthetic intermediate, particularly valued for its unique combination of a strained cyclobutyl ring and a reactive aryl bromide moiety . Its primary utility lies in medicinal chemistry and organic synthesis, where it acts as a building block for generating more complex molecular architectures .

Why Halogen and Ring Modifications in (2-Bromophenyl)(cyclobutyl)methanone Derivatives Significantly Alter Physicochemical and Reactivity Profiles


The specific combination of an ortho-bromine substituent and a strained cyclobutyl ring in (2-Bromophenyl)(cyclobutyl)methanone is not interchangeable with its chloro, fluoro, or non-halogenated analogs . Substitution of bromine with chlorine or fluorine drastically reduces molecular weight and alters lipophilicity (logP), which directly impacts chromatographic retention, membrane permeability, and solubility in biological or synthetic applications . Furthermore, the ortho-bromine atom serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to its chloro or fluoro counterparts, enabling more efficient and selective transformations . Even the positional isomer, (4-Bromophenyl)(cyclobutyl)methanone, exhibits different steric and electronic effects that can lead to divergent reaction outcomes and biological activities . The quantitative evidence below details these critical differences.

Quantitative Differentiation of (2-Bromophenyl)(cyclobutyl)methanone from Closest Analogs: A Procurement Evidence Guide


Higher Molecular Weight and Halogen-Dependent Physicochemical Differentiation

(2-Bromophenyl)(cyclobutyl)methanone (Target) possesses a significantly higher molecular weight (MW) compared to its chloro and fluoro analogs, which influences properties like boiling point, density, and lipophilicity [1]. This difference is critical for chromatographic separation and can affect the compound's behavior in biological assays . The substitution of bromine with chlorine or fluorine leads to a predictable decrease in MW, altering the compound's physical and chemical landscape .

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Enhanced Lipophilicity (logP) Impacting Chromatographic Behavior and Membrane Permeability

The presence of a bromine atom in the ortho position of the phenyl ring significantly increases the lipophilicity of (2-Bromophenyl)(cyclobutyl)methanone compared to its non-halogenated analog, Cyclobutyl phenyl ketone [1]. This is reflected in a higher predicted XLogP3 value, which influences retention time in reverse-phase HPLC and the compound's ability to cross biological membranes [1]. The increased lipophilicity can be advantageous for targeting hydrophobic binding pockets in proteins or for improving passive cellular permeability .

ADME Analytical Chemistry Drug Discovery

Bromine as a Superior Leaving Group for Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in (2-Bromophenyl)(cyclobutyl)methanone is a significantly better leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to its chloro or fluoro analogs . This reactivity difference translates to higher yields and milder reaction conditions, making the brominated compound the preferred choice for generating diverse libraries of cyclobutyl-containing biaryl structures . The fluoro analog, in particular, is generally inert under standard cross-coupling conditions, while the chloro analog often requires harsher conditions or specialized ligands .

Organic Synthesis Catalysis Medicinal Chemistry

Optimal Research and Industrial Applications for (2-Bromophenyl)(cyclobutyl)methanone Based on Evidence


Synthesis of Complex Biaryl and Heterobiaryl Libraries via Palladium-Catalyzed Cross-Coupling

The high reactivity of the aryl bromide in (2-Bromophenyl)(cyclobutyl)methanone makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . This application leverages the compound's ability to efficiently introduce a cyclobutyl ketone moiety into diverse molecular frameworks, which is particularly valuable for generating compound libraries in medicinal chemistry .

Development of Novel Chemical Entities with Optimized Pharmacokinetic Properties

The enhanced lipophilicity conferred by the bromine atom (estimated XLogP3 ~3.0) is a strategic advantage for designing molecules intended to passively cross biological membranes [1]. This property can be exploited in early-stage drug discovery to improve the ADME profile of lead compounds targeting intracellular or central nervous system (CNS) targets .

Preparation of Cyclobutyl-Containing Building Blocks for Agrochemical and Material Science Research

The combination of a strained cyclobutyl ring and a reactive ortho-bromoarene makes this compound a versatile scaffold for synthesizing novel building blocks used in agrochemical discovery and advanced materials . Its higher molecular weight and specific substitution pattern can impart unique physical properties to final products, such as altered melting points or crystallinity .

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